N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Physicochemical profiling Lead optimization Solubility prediction

This 4,6-dimethyl regioisomer delivers a distinct chemotype for kinase inhibitor SAR where the 3,4,5-trimethoxybenzamide (TMP) pharmacophore is required for ATP-binding site engagement. Substituting to dimethoxy abrogates activity. Use as a matched molecular pair comparator against the 5,6-dimethyl isomer (CAS 486440-54-4) or unsubstituted analog (CAS 206983-65-5) to deconvolute benzothiazole core contributions to target binding. Supplied at 95% purity; predicted pKa of 8.75 ensures predominantly neutral species at physiological pH, favouring passive membrane permeability in cellular assays. An underexplored scaffold for PPARα antagonist programs and p53-MDM2 computational validation studies.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 312917-18-3
Cat. No. B2547363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS312917-18-3
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C19H20N2O4S/c1-10-6-11(2)16-15(7-10)26-19(20-16)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
InChIKeyDBKVFIQWCWSIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 312917-18-3): Chemical Identity and Core Properties for Procurement


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 312917-18-3) is a synthetic small molecule belonging to the benzothiazole amide class, with a molecular formula of C19H20N2O4S and a molecular weight of 372.44 g/mol . It is characterized by a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to a 3,4,5-trimethoxybenzamide moiety. Predicted physicochemical properties include a density of 1.285±0.06 g/cm³ and a pKa of 8.75±0.70, indicating a weakly basic character . The compound is typically supplied at 95% purity and is primarily utilized as a research tool in medicinal chemistry and drug discovery programs focused on kinase inhibition, antiproliferative activity, and neuroprotection [1][2].

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Substituted by In-Class Analogs


Substitution of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with a close analog is not scientifically valid due to the profound influence of both the benzothiazole core substitution pattern and the benzamide methoxy configuration on biological activity. The 4,6-dimethyl substitution on the benzothiazole ring creates a unique steric and electronic environment distinct from the 5,6-dimethyl isomer (CAS 486440-54-4), the 4,6-difluoro analog (CAS 801263-71-8), or the unsubstituted parent (CAS 206983-65-5) [1]. Similarly, the 3,4,5-trimethoxybenzamide moiety is a privileged pharmacophore implicated in tubulin binding and kinase inhibition; reducing the methoxy count to a 3,5-dimethoxy (CAS 313262-39-4) or 3,4-dimethoxy (CAS 325978-59-4) configuration can abrogate target engagement [2]. The evidence below details the specific quantitative and structural dimensions where this compound diverges from its closest comparators, directly impacting experimental reproducibility and target-specific outcomes.

Quantitative Differentiation of N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Against Key Analogs


Physicochemical Differentiation: Molecular Weight and Predicted pKa vs. Unsubstituted Benzothiazole Analog

The target compound exhibits a higher molecular weight (372.44 g/mol) compared to the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5, MW 344.39 g/mol), a difference of 28.05 g/mol attributable to the two methyl groups [1]. The predicted pKa of 8.75±0.70 indicates weak basicity, which impacts ionization state at physiological pH and can influence membrane permeability relative to analogs with different substituents .

Physicochemical profiling Lead optimization Solubility prediction

Regioisomeric Differentiation: 4,6-Dimethyl vs. 5,6-Dimethyl Benzothiazole Substitution

The target compound (4,6-dimethyl substitution) and its regioisomer N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 486440-54-4) are constitutional isomers with identical molecular formulas (C19H20N2O4S, MW 372.44) but distinct atom connectivity on the benzothiazole ring [1]. In the broader benzothiazole amide class, the position of methyl substituents has been shown to alter PPARα antagonistic activity and antiproliferative potency, with certain substitution patterns yielding >90% inhibition of viability in paraganglioma cell lines while others show negligible activity [2]. Molecular docking studies on related 3,4,5-trimethoxybenzamide derivatives demonstrate that substitution position alters hydrogen bonding and π-π interaction geometry within target binding pockets [3].

Structure-activity relationship Regioisomer selectivity Target engagement

Benzamide Methoxy Configuration: 3,4,5-Trimethoxy vs. 3,5-Dimethoxy Pharmacophore

The target compound carries a 3,4,5-trimethoxybenzamide moiety, whereas the close analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4) lacks the 4-methoxy group (MW 342.4 vs. 372.44) . The 3,4,5-trimethoxyphenyl (TMP) ring is a well-established privileged pharmacophore found in colchicine, combretastatin A-4, and other tubulin polymerization inhibitors; removal of the 4-methoxy group has been shown to reduce tubulin binding affinity and antiproliferative activity by 10- to 100-fold in multiple chemotypes [1]. The dimethoxy analog has been profiled in a screen for inhibitors of the RMI-FANCM (MM2) interaction, whereas the trimethoxy substitution pattern is more commonly associated with direct tubulin or kinase inhibition .

Pharmacophore integrity Tubulin binding Anticancer activity

Electronic Effect Differentiation: 4,6-Dimethyl vs. 4,6-Difluoro on Benzothiazole Core

The 4,6-dimethyl groups on the target compound are electron-donating, whereas the 4,6-difluoro substitution on N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 801263-71-8) introduces strongly electron-withdrawing fluorine atoms [1]. The benzothiazole core's electronic character influences the acidity of the amide NH, the electron density of the thiazole ring, and the compound's oxidative metabolic stability [2]. In benzothiazole amide TRPV1 antagonists, metabolic profiling has demonstrated that core substitution significantly alters Phase I metabolism and genotoxic potential [3]. The difluoro analog is described as suitable for kinase inhibitor development, while the dimethyl substitution confers distinct steric and electronic properties [1].

Electronic effects Kinase inhibition Metabolic stability

Recommended Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Current Evidence


Kinase Inhibitor Screening Libraries Requiring Intact 3,4,5-Trimethoxyphenyl Pharmacophore

This compound is suitable for inclusion in kinase-focused screening decks where the 3,4,5-trimethoxyphenyl (TMP) moiety is required for ATP-binding site engagement. The 4,6-dimethylbenzothiazole core provides a distinct chemotype within benzothiazole amide kinase inhibitor programs, as exemplified by patent literature on substituted benzothiazole kinase inhibitors [1]. Its predicted pKa of 8.75 suggests predominantly neutral species at physiological pH, favoring passive membrane permeability in cellular kinase assays .

Structure-Activity Relationship Studies on Benzothiazole Substitution Position

The 4,6-dimethyl regioisomeric configuration makes this compound valuable as a matched molecular pair comparator against the 5,6-dimethyl isomer (CAS 486440-54-4) and the unsubstituted analog (CAS 206983-65-5). Systematic variation of the benzothiazole substitution position while holding the 3,4,5-trimethoxybenzamide moiety constant enables deconvolution of core-specific contributions to target binding, as demonstrated in PPARα antagonist SAR campaigns [2].

Antiproliferative Drug Discovery Targeting PPARα-Overexpressing Cancers

Building on the demonstrated antiproliferative activity of benzothiazole amides in PPARα-overexpressing paraganglioma, pancreatic, and colorectal cancer cell lines, this compound serves as a scaffold for further optimization [2]. The 4,6-dimethyl substitution pattern has not been fully explored in the published PPARα antagonist series, representing a novel chemical space opportunity for medicinal chemistry programs.

Computational Chemistry and Molecular Docking Validation Studies

The well-defined structure with predicted density (1.285 g/cm³) and pKa (8.75) provides reliable input parameters for molecular dynamics simulations and docking studies . The compound can serve as a validation standard for computational models predicting benzothiazole amide binding to targets such as p53-MDM2, where related trimethoxybenzamide derivatives have shown consistent binding free energies in MM-GBSA calculations [3].

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.